molecular formula C23H21FN4O5S B11368079 N-(2-fluorophenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(2-fluorophenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11368079
M. Wt: 484.5 g/mol
InChI Key: IDWTWJNMQUUKNS-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, furan, and pyrimidine moieties, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the fluorophenyl and furan intermediates, followed by their coupling with a pyrimidine derivative. Key steps include:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of Furan Intermediates: Furan rings are synthesized via cyclization reactions involving furfural or other furan precursors.

    Coupling Reactions: The fluorophenyl and furan intermediates are coupled with a pyrimidine derivative under conditions that promote nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final compound is assembled through a series of condensation and sulfonylation reactions, often requiring the use of protecting groups and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and furan moieties allow it to bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-FLUOROPHENYL)-2-FURAMIDE
  • N-(4-FLUOROPHENYL)-2-FURAMIDE
  • N-(3,5-DIFLUOROPHENYL)-2-FURAMIDE

Uniqueness

N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of fluorophenyl, furan, and pyrimidine moieties, which confer distinct chemical reactivity and potential biological activities not observed in simpler analogs.

Properties

Molecular Formula

C23H21FN4O5S

Molecular Weight

484.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-[furan-2-ylmethyl-[(5-methylfuran-2-yl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C23H21FN4O5S/c1-15-9-10-17(33-15)14-28(13-16-6-5-11-32-16)20-12-25-23(34(2,30)31)27-21(20)22(29)26-19-8-4-3-7-18(19)24/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

IDWTWJNMQUUKNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4F)S(=O)(=O)C

Origin of Product

United States

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